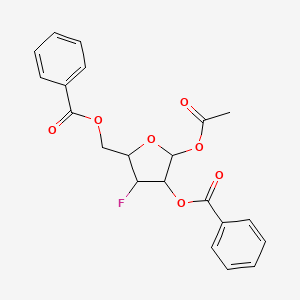

1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside

Description

1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is a fluorinated ribofuranoside derivative widely employed as a key intermediate in nucleoside and carbohydrate chemistry. Its structure features a ribofuranose ring modified at the C3 position with a fluorine atom (replacing a hydroxyl group) and protective groups at the C1 (acetyl), C2, and C5 positions (benzoyl). This configuration enhances its stability during synthetic reactions while enabling selective deprotection for downstream functionalization. The compound’s primary utility lies in synthesizing antiviral and cytostatic agents, as demonstrated in studies where it served as a precursor for fluorinated nucleosides targeting tumor cell lines and RNA/DNA viruses .

Structure

3D Structure

Properties

IUPAC Name |

(5-acetyloxy-4-benzoyloxy-3-fluorooxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FO7/c1-13(23)27-21-18(29-20(25)15-10-6-3-7-11-15)17(22)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDAYCCHILKDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside typically involves multiple steps:

Glycosylation Reaction: The starting material, D-ribose, undergoes glycosylation at low temperatures (0-5°C) to minimize the formation of pyranose rings.

Benzoylation Reaction: The glycosylated product is then subjected to benzoylation using an inorganic weak base, which helps reduce the cost and nitrogen content in the process wastewater.

Acetylation Reaction: Finally, the product is acetylated in the presence of a cosolvent to prevent the solidification of glacial acetic acid, thereby improving the fluidity and efficiency of the reaction.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

Thionyl Chloride and Methyl Alcohol Reaction: Ribose is reacted with thionyl chloride and methyl alcohol at low temperatures.

Benzyl Chloride Addition: Benzyl chloride is added intermittently to the reaction mixture, followed by neutralization and isolation of the product.

Recrystallization: The final product is recrystallized using ethyl alcohol to obtain a pure compound.

Chemical Reactions Analysis

Reaction Scheme

Glycosylation Reactions

This compound serves as a glycosyl donor in nucleoside synthesis.

Coupling with Nucleobases

-

Silylated nucleophiles : Condensation with silylated purines (e.g., N²-palmitoylguanine) under Lewis acid catalysis (SnCl₄ or TMSOTf) yields β-anomeric nucleosides as major products .

-

Anomeric control : Steric hindrance from the 2-O-benzoyl group favors β-configuration (Table 1).

Table 1: Glycosylation Outcomes with Silylated Nucleobases

| Nucleobase | Catalyst | β:α Ratio | Yield (%) |

|---|---|---|---|

| N²-Palmitoylguanine | SnCl₄ | 4.2:1 | 42 |

| N⁶-Benzoyladenine | TMSOTf | 3.0:1 | 38 |

| Thymine | BF₃·Et₂O | 1.5:1 | 45 |

HF Elimination

-

Conditions : Treatment with tributyltin hydride/AIBN or strong bases (e.g., MeONa/MeOH) induces HF elimination, forming 2',3'-didehydro-2',3'-dideoxy derivatives .

-

Mechanism : Conformational strain at C-3 facilitates anti-periplanar elimination (Figure 1) .

Figure 1: Anti-periplanar elimination of HF

textOAc | F–C3–C2–OBz → C3=C2 + HF

Byproducts

-

Vinyl fluorides : Competing elimination generates 3-fluorovinyl byproducts (e.g., 26% yield in CsF-mediated fluorination) .

Benzoyl/Acetyl Removal

-

Basic conditions : NH₃/MeOH or LiOH/H₂O cleaves benzoyl groups, retaining the fluorine substituent .

-

Selectivity : 5-O-benzoyl deprotection occurs faster than 2-O-benzoyl under mild alkaline conditions .

Phosphorylation

-

1-O-Phosphate formation : Reaction with PCl₅ followed by hydrolysis yields 5'-monophosphates, critical for prodrug activation .

Substrate Specificity

-

Viral polymerases : Fluorine at C-3 enhances binding to HIV reverse transcriptase by mimicking natural ribose .

-

Nucleotide kinases : Acts as a substrate for thymidine kinase, enabling phosphorylation to active triphosphates.

Table 2: Enzyme Binding Affinities

| Enzyme | Kₐ (μM) | Reference |

|---|---|---|

| HIV Reverse Transcriptase | 0.45 | |

| Human Thymidine Kinase | 1.2 |

Comparative Analysis with Analogues

Table 3: Structural and Reactivity Comparison

| Compound | Fluorine Position | Glycosylation β:α Ratio | Notes |

|---|---|---|---|

| 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro | C3 | 4.2:1 | High β-selectivity |

| 2-Deoxy-2-fluoro-D-ribofuranoside | C2 | 2.5:1 | Moderate steric hindrance |

| 3',5'-Di-O-pivaloyl-2-fluoro | C2' | 1.8:1 | Lower anomeric control |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H19FO7

- Molecular Weight : 402.37 g/mol

- Purity : Typically >95%

- Appearance : White to light yellow crystalline powder

- Melting Point : 128–130 °C

Synthesis of Nucleoside Analogues

One of the primary applications of 1-O-acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is as a precursor in the synthesis of nucleoside analogues. These analogues are crucial in developing antiviral and anticancer agents. The fluorination at the 3-position enhances the biological activity of the resulting nucleosides, making them effective against various viral infections, including HIV and hepatitis viruses .

Antiviral Agents

Research indicates that compounds derived from this ribofuranoside exhibit significant antiviral properties. For instance, studies have shown that derivatives can inhibit viral replication by mimicking natural nucleosides, thus interfering with viral RNA synthesis . This property is particularly valuable for developing treatments for viral infections.

Antitumor Activity

The compound has been explored for its potential antitumor effects. As a modified nucleoside, it can disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell death. This mechanism is similar to other nucleoside analogues used in chemotherapy .

Organic Synthesis

In organic chemistry, this compound serves as an important synthetic intermediate. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. It is often utilized in the synthesis of glycosides and other carbohydrate derivatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside involves its conversion into active nucleoside analogs. These analogs interfere with DNA synthesis and repair, leading to the inhibition of viral replication and cancer cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Fluorine’s electronegativity and steric effects influence reactivity in glycosylation and antiviral activity .

- Protective Groups : Benzoyl groups (in the target and tri-O-benzoyl compound) enhance stability during synthesis but require harsh conditions (e.g., sodium methoxide) for removal. In contrast, dichlorobenzyl groups offer orthogonal deprotection strategies, useful in sequential functionalization .

Biological Activity

1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is a synthetic compound derived from ribofuranose, modified to enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antiviral and antimicrobial agents.

Structural Characteristics

The compound features:

- Acetyl group at the 1-position

- Two benzoyl groups at the 2 and 5 positions

- Fluoro and deoxy modifications at the 3-position

These modifications are critical for its biological activity, influencing solubility, stability, and interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to pale yellow powder |

| Melting Point | 128–130 °C |

| Specific Rotation | +24.3° (20/D, c=1, pyridine) |

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. This structural similarity allows it to interfere with nucleic acid synthesis and function.

Antiviral Activity

Research indicates that derivatives of ribofuranosides exhibit significant antiviral properties. The compound has shown effectiveness against various viruses, including:

- HIV

- HCV

- Influenza Virus

These effects are often linked to inhibition of viral replication and disruption of viral assembly processes .

Antimicrobial Activity

The compound's structure allows it to exhibit antimicrobial properties. Studies have demonstrated activity against:

- Bacterial strains

- Fungal pathogens

This broad-spectrum activity makes it a candidate for further development as an antibiotic or antifungal agent .

Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of various ribofuranoside derivatives. The results indicated that this compound inhibited HIV replication in vitro with an IC50 value comparable to established antiviral agents .

Study 2: Antimicrobial Properties

In a comparative study on the antimicrobial properties of C-nucleosides, this compound exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial DNA synthesis pathways .

Research Findings

Recent findings highlight the following aspects of this compound:

- Synthesis Pathways : Efficient synthesis methods have been developed using enzymatic and chemical approaches, enhancing yield and purity.

- Biological Testing : Ongoing research is focused on optimizing the compound's structure to improve its pharmacokinetic properties while maintaining high biological activity.

- Therapeutic Applications : Potential applications include its use as a lead compound in drug development for viral infections and as a scaffold for synthesizing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 1-O-acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside?

The compound is typically synthesized via sequential protection, fluorination, and benzoylation steps. A key method involves fluorination of a ribofuranose precursor using diethylaminosulfur trifluoride (DAST), followed by benzoylation at the 2- and 5-positions and acetylation at the 1-hydroxyl group. For example, DAST-mediated fluorination of D-arabinose derivatives inverts the C3 configuration to yield the 3-fluoro-3-deoxy intermediate, which is then protected with benzoyl and acetyl groups . Alternative routes employ silylation or Lewis acid-catalyzed glycosidation to control anomeric selectivity during ribofuranoside coupling .

Q. How is the purity and structure of this compound validated in academic research?

Structural validation relies on spectroscopic techniques:

- 1H/13C NMR : Confirms substitution patterns (e.g., benzoyl/acetyl group positions) and anomeric configuration (α/β ratio) via coupling constants (e.g., J1,2 for anomeric protons) .

- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns, particularly for fluorinated derivatives .

- Elemental analysis : Ensures stoichiometric consistency of C, H, and F .

Advanced Research Questions

Q. How do reaction conditions influence anomeric control (α/β ratio) during glycosidation with this compound?

Anomeric selectivity is highly sensitive to:

- Catalysts : Lewis acids (e.g., SnCl4, BF3·Et2O) favor β-anomer formation by stabilizing oxocarbenium intermediates, while silylation methods (e.g., TMSOTf) may promote α-anomers .

- Temperature : Lower temperatures (−20°C to 0°C) reduce epimerization and improve β-selectivity .

- Solvent polarity : Non-polar solvents (e.g., CH2Cl2) enhance stereochemical control compared to polar aprotic solvents .

Q. What role does the 3-fluoro substituent play in modifying the compound’s reactivity or stability?

The 3-fluoro group:

- Electron-withdrawing effect : Reduces nucleophilicity at C3, preventing undesired side reactions (e.g., oxidation or elimination) during glycosidation .

- Steric and electronic stabilization : Enhances hydrolytic stability of the glycosidic bond compared to non-fluorinated analogs, critical for nucleoside prodrug development .

- Conformational rigidity : Fluorine’s electronegativity may influence furanose ring puckering, affecting substrate-receptor interactions in enzymatic studies .

Q. How can researchers resolve contradictions in reported spectral data for fluorinated ribofuranosides?

Discrepancies in NMR or MS data often arise from:

- Anomeric mixtures : Incomplete separation of α/β anomers during synthesis leads to overlapping signals. Use preparative HPLC or recrystallization to isolate individual anomers .

- Solvent effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift proton signals; always report solvent conditions .

- Dynamic equilibria : Fluorine’s inductive effect may alter tautomerism or rotamer populations, requiring variable-temperature NMR for resolution .

Q. What methodologies are recommended for analyzing benzoyl/acetyl group stability under reaction conditions?

- TLC monitoring : Track deprotection side reactions (e.g., benzoyl hydrolysis) using iodine vapor or UV visualization .

- Kinetic studies : Conduct time-course NMR experiments in deuterated solvents to quantify ester group stability under acidic/basic conditions .

- Mass spectrometry : Detect low-abundance degradation products (e.g., deacetylated intermediates) via high-resolution MS .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis of this compound?

- Optimized benzoylation : Use excess benzoyl chloride (1.5–2 eq.) in anhydrous pyridine at 0°C to minimize diastereomer formation .

- Fluorination efficiency : Replace DAST with Deoxo-Fluor® for higher fluorination yields and reduced side products .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to remove unreacted precursors .

Q. How can researchers address low solubility in polar solvents during coupling reactions?

- Co-solvent systems : Use mixed solvents (e.g., CH2Cl2:THF 4:1) to enhance solubility without compromising reaction kinetics .

- Microwave-assisted synthesis : Apply controlled heating to improve dissolution and reaction rates .

Applications in Advanced Research

Q. What is the compound’s utility in nucleoside analog synthesis?

It serves as a key intermediate for fluorinated nucleosides with antiviral or anticancer activity. For example:

Q. How does this compound compare to its non-fluorinated analogs in enzyme inhibition studies?

Fluorination at C3:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.